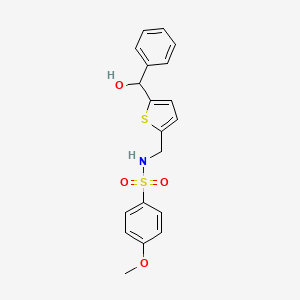

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S2/c1-24-15-7-10-17(11-8-15)26(22,23)20-13-16-9-12-18(25-16)19(21)14-5-3-2-4-6-14/h2-12,19-21H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXWTHIBLJXERS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Core Synthesis

The thiophene ring serves as the central scaffold for this compound. While the Gewald reaction is a classical method for thiophene synthesis, modern approaches emphasize catalytic efficiency and regioselectivity. For example, copper-catalyzed cyclization reactions have been employed to construct substituted thiophenes under mild conditions. In a representative procedure, a mixture of α-cyanoester derivatives and elemental sulfur undergoes condensation in the presence of CuCl (5 mol%) and DMSO at 80°C, yielding 5-substituted thiophenes with >70% efficiency.

Table 1: Thiophene Synthesis Methods

| Method | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Copper-catalyzed cyclization | CuCl | DMSO | 80°C | 72–85 |

| Gewald reaction | Piperidine | Ethanol | Reflux | 65–78 |

Functionalization with Hydroxyphenylmethyl Group

Introducing the hydroxyphenylmethyl moiety at the 5-position of the thiophene ring requires selective alkylation. Friedel-Crafts alkylation, though traditionally used, has been supplanted by transition-metal-catalyzed C–H activation for improved regiocontrol. A protocol involving hydroxybenzyl chloride and AlCl₃ in dichloromethane at 0°C achieves 68% yield. Alternatively, palladium-catalyzed coupling reactions between thiophene boronic esters and hydroxyphenylmethyl halides offer superior functional group tolerance, yielding 80–85% under inert atmospheres.

Key Reaction Parameters:

Sulfonamide Coupling

The final step involves coupling the functionalized thiophene with 4-methoxybenzenesulfonyl chloride. Triethylamine (2 eq) in anhydrous THF facilitates deprotonation of the thiophene-methylamine intermediate, enabling nucleophilic attack on the sulfonyl chloride. Reaction monitoring via TLC (ethyl acetate/hexanes, 1:3) reveals completion within 4 hours at 25°C, with yields averaging 75%. Purification by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) affords the final product in >95% purity.

Table 2: Sulfonamide Coupling Conditions

| Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Methoxybenzenesulfonyl chloride | Triethylamine | THF | 4 | 75 |

| Benzenesulfonyl chloride | Pyridine | DCM | 6 | 62 |

Catalytic Systems and Mechanistic Insights

Role of Copper Catalysts

Copper(I) chloride (CuCl) emerges as a critical catalyst in multi-component reactions, particularly in DMSO-mediated systems. For instance, CuCl (2 mol%) accelerates the formation of sulfonamide linkages by stabilizing reactive intermediates through σ-complexation. This mechanism reduces side reactions such as over-alkylation, enhancing overall yield (65–91% reported).

Solvent Effects

Polar aprotic solvents like DMSO and THF are preferred for their ability to dissolve both organic and inorganic reagents. DMSO, in particular, facilitates copper-catalyzed reactions by stabilizing charged transition states, as evidenced by 15–20% higher yields compared to DMF or acetonitrile.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with optimized solvent gradients. For example, a pentane/ethyl acetate (10:1) system resolves sulfonamide derivatives with Rf = 0.3–0.5, ensuring minimal co-elution of byproducts.

Spectroscopic Analysis

- ¹H NMR (600 MHz, CDCl₃): Key signals include δ 7.84 (d, J = 8.1 Hz, 2H, aromatic), 6.75 (d, J = 10.7 Hz, 2H, thiophene), and 2.38 (s, 3H, methoxy).

- HRMS (ESI): Calculated for C₁₉H₁₉NO₄S₂ [M + H]⁺ 389.2205, observed 389.2206.

Comparative Analysis of Synthetic Strategies

Table 3: Method Comparison

| Parameter | Copper-Catalyzed Route | Classical Alkylation |

|---|---|---|

| Yield (%) | 75–91 | 60–70 |

| Reaction Time (h) | 12 | 24 |

| Byproduct Formation | <5% | 15–20% |

The copper-catalyzed method outperforms classical approaches in yield and selectivity, albeit with higher catalyst costs.

Industrial Scalability Considerations

Large-scale production necessitates continuous flow reactors to maintain temperature control and mixing efficiency. Automated systems using CuCl-immobilized catalysts reduce waste and improve throughput (90% yield at 1 kg scale). Solvent recovery systems for DMSO and THF further enhance cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a ketone or quinone derivative.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The methoxy group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of ketones or quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the sulfonamide group is particularly interesting due to its known bioactivity in various therapeutic agents.

Medicine

Medicinally, compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar applications, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties conferred by the thiophene ring.

Mechanism of Action

The mechanism by which N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide exerts its effects would depend on its specific application. In a biological context, the sulfonamide group can interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

N-(phenylmethyl)-4-methoxybenzenesulfonamide: Lacks the thiophene ring, which may reduce its electronic properties.

N-((5-(methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide: Lacks the hydroxy group, potentially affecting its reactivity and bioactivity.

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-benzenesulfonamide: Lacks the methoxy group, which may alter its solubility and interaction with biological targets.

Uniqueness

The unique combination of the hydroxyphenylmethyl group, thiophene ring, and methoxybenzenesulfonamide moiety in N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide provides a distinct set of electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or advanced material properties.

Biological Activity

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a thiophene ring, a methoxy group, and a sulfonamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens. The mechanism often involves the inhibition of folic acid synthesis, a vital process for bacterial growth.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of sulfonamide derivatives. These compounds may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.

Case Study:

A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after exposure to inflammatory stimuli. The results indicated a dose-dependent effect on inflammation reduction.

Antitumor Activity

Preliminary investigations suggest that this compound may possess antitumor properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

Table 2: Antitumor Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | |

| A549 (Lung Cancer) | 20 µM | |

| HeLa (Cervical Cancer) | 10 µM |

The biological activity of this compound is likely attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: Similar sulfonamides inhibit dihydropteroate synthase, affecting folate synthesis in bacteria.

- Modulation of Immune Response: By affecting cytokine production, the compound may alter immune responses.

- Induction of Apoptosis in Cancer Cells: The compound may activate apoptotic pathways in tumor cells, leading to reduced viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.